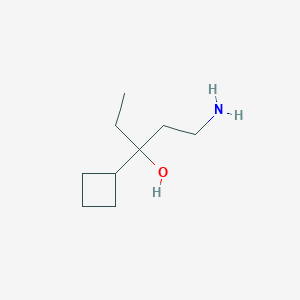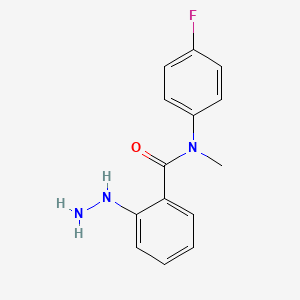![molecular formula C10H19NO2 B13187719 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-3-methoxyspiro[33]heptan-1-ol is a unique organic compound characterized by its spirocyclic structure This compound features a spiro[33]heptane core with an aminoethyl group and a methoxy group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a strain-relocating semipinacol rearrangement.
Introduction of Functional Groups: The aminoethyl and methoxy groups are introduced through nucleophilic substitution reactions. For example, the reaction of the spirocyclic intermediate with 2-aminoethanol and methanol under basic conditions can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. High-vacuum flash pyrolysis (HVFP) apparatus and other specialized equipment may be employed to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression
Comparison with Similar Compounds
- 1-(2-Aminoethyl)-3-hydroxyspiro[3.3]heptan-1-ol
- 1-(2-Aminoethyl)-3-methoxyspiro[3.3]octan-1-ol
- 1-(2-Aminoethyl)-3-methoxyspiro[3.4]heptan-1-ol
Uniqueness: 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol stands out due to its specific spirocyclic structure and the presence of both aminoethyl and methoxy groups.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1-methoxyspiro[3.3]heptan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-13-8-7-10(12,5-6-11)9(8)3-2-4-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
WCTDBWNCHNIBCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C12CCC2)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
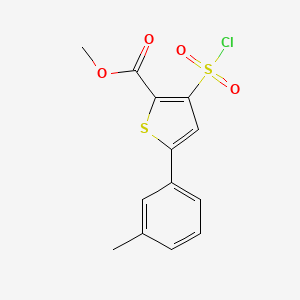
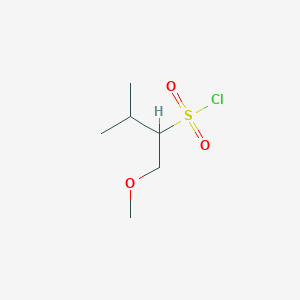
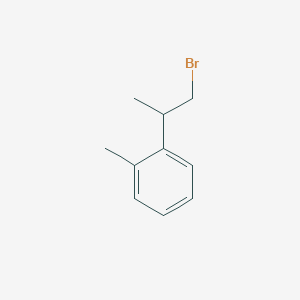
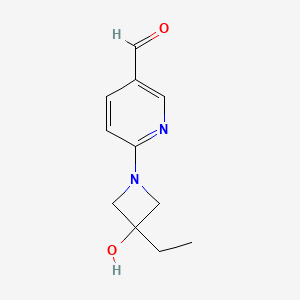

![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)

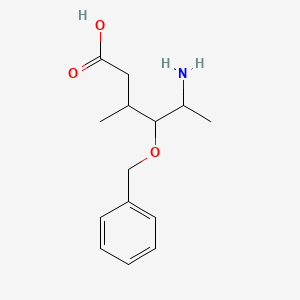
![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)
